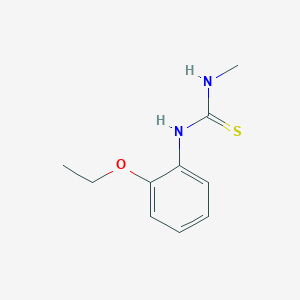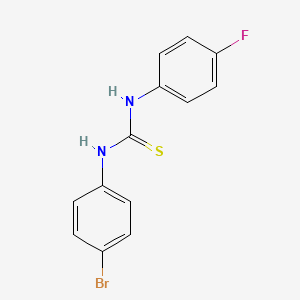![molecular formula C15H12BrNO4 B5503411 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)
3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid involves multiple steps, starting from basic aromatic acids or their derivatives. For example, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anti-cancer drugs, begins with 2-amino-5-methylbenzoic acid, which undergoes several reactions including oxidation and bromination to yield the final product (Cao Sheng-li, 2004). Similar multi-step synthetic routes might be applicable for the target compound, involving initial functionalization of the benzoic acid core followed by specific substitutions at designated positions.
Molecular Structure Analysis
The molecular structure of compounds akin to 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid is characterized by the presence of substituents that influence their chemical behavior. For instance, the presence of bromo and hydroxy groups in related molecules like 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid affects its reactivity and potential to form further derivatives (K. V. Laak & H. Scharf, 1989). Analyzing the molecular structure through techniques like IR, NMR, and MS is crucial for confirming the identity and purity of the synthesized compound.
Chemical Reactions and Properties
Chemical reactions involving compounds with a structure similar to the target molecule often include substitution reactions facilitated by the active functional groups. For example, (benzoylamino)methyl 4-hydroxybenzoate reacts with various reagents to form different derivatives, showcasing the reactivity of the benzoylamino and hydroxybenzoate groups (E. Popovski & K. Mladenovska, 2010). Such reactions are indicative of the chemical versatility of the target compound, allowing for a range of modifications and applications.
Scientific Research Applications
Synthesis and Intermediate Use in Drug Development
The research surrounding 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid primarily focuses on its synthesis and application as an intermediate in drug development, particularly for anticancer and antibacterial agents. A notable study by Cao Sheng-li (2004) details the synthesis of a key intermediate for anti-cancer drugs, highlighting the compound's significance in the inhibition of thymidylate synthase, a target for cancer therapy (Cao Sheng-li, 2004).
Antibacterial Activity
Further research by Maruti S. Satpute et al. (2018) explored the synthesis of novel 3-Hydroxy benzoic acid hybrid derivatives, demonstrating significant antibacterial activity. This suggests potential applications of related compounds in developing new antibacterial agents (Satpute, M. S., Gangan, V., & Shastri, I., 2018).
Environmental and Cosmetic Applications
The compound's structural relatives, particularly those related to parabens (esters of para-hydroxybenzoic acid), have been extensively studied for their use as preservatives in cosmetics, pharmaceuticals, and food products. A comprehensive review by Camille Haman et al. (2015) addresses the occurrence, fate, and behavior of parabens in aquatic environments, indicating the environmental impact of these widely used preservatives (Haman, C., Dauchy, X., Rosin, C., & Munoz, J., 2015).
Antioxidant and Neuroprotective Activities
Research on derivatives of 3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid also extends to evaluating their antioxidant and neuroprotective activities. For instance, compounds related to 3-hydroxybenzoic acid have shown potential in treating neurodegenerative diseases like Alzheimer's, due to their ability to inhibit specific enzymes or protect neuronal cells (Lee, H.-Y., Fan, S.-j., Huang, F.-I., Chao, H.-Y., Hsu, K., Lin, T., Yeh, T., Lai, M.-J., Li, Y.-H., Huang, H.-L., Yang, C.-R., & Liou, J., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(benzamidomethyl)-5-bromo-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-11-6-10(13(18)12(7-11)15(20)21)8-17-14(19)9-4-2-1-3-5-9/h1-7,18H,8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFIQIIUBUQZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)
![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)
![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)
![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)
![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)
![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)
![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)


![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)